molecular formula C13H17NO2 B4523263 N-cyclopropyl-4-isopropoxybenzamide

N-cyclopropyl-4-isopropoxybenzamide

Cat. No.: B4523263
M. Wt: 219.28 g/mol
InChI Key: SMTASHYJEHIXDD-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-isopropoxybenzamide is a benzamide derivative characterized by a cyclopropylamine group attached to the benzamide core and an isopropoxy substituent at the para position of the aromatic ring. The molecular formula is tentatively C₁₃H₁₇NO₂, with a molecular weight of 227.28 g/mol.

Properties

IUPAC Name

N-cyclopropyl-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(2)16-12-7-3-10(4-8-12)13(15)14-11-5-6-11/h3-4,7-9,11H,5-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTASHYJEHIXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Features
N-cyclopropyl-4-isopropoxybenzamide C₁₃H₁₇NO₂ Cyclopropyl, isopropoxy 227.28 High metabolic stability, moderate lipophilicity
N-Isopropyl-4-methoxybenzamide C₁₁H₁₅NO₂ Isopropyl, methoxy 193.25 Increased solubility (smaller alkoxy group)
N-Hydroxy-4-isopropylbenzamide C₁₀H₁₃NO₂ Hydroxy, isopropyl 179.22 Enhanced hydrogen bonding, potential acidity
4-Bromo-N-isopropyl-3-methoxybenzamide C₁₂H₁₆BrNO₂ Bromo, methoxy, isopropyl 298.17 High lipophilicity, potential toxicity concerns

N-Isopropyl-4-methoxybenzamide

  • Structural Differences : Replaces the cyclopropyl and isopropoxy groups in the target compound with isopropyl and methoxy substituents.
  • However, the absence of a cyclopropyl group may lower metabolic stability compared to the target compound.
  • Molecular Weight : Lower (193.25 g/mol vs. 227.28 g/mol), suggesting differences in pharmacokinetic profiles.

N-Hydroxy-4-isopropylbenzamide

  • Structural Differences : Features a hydroxy group instead of the isopropoxy substituent and lacks the cyclopropylamine.
  • Impact on Properties : The hydroxy group introduces hydrogen-bonding capacity, which may enhance water solubility but reduce membrane permeability. The absence of cyclopropyl could lead to faster metabolic clearance.

4-Bromo-N-isopropyl-3-methoxybenzamide

  • Structural Differences : Incorporates bromo and methoxy groups at positions 3 and 4, respectively, with an isopropyl substituent.
  • The meta-methoxy group alters electronic distribution compared to the para-substituted target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopropyl-4-isopropoxybenzamide
Reactant of Route 2
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N-cyclopropyl-4-isopropoxybenzamide

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